

Physicochemical properties of Oxysophocarpine for drug development.

Author: BenchChem Technical Support Team. Date: December 2025



Oxysophocarpine: A Physicochemical Deep Dive for Drug Development

For Immediate Release

This technical guide provides a comprehensive analysis of the physicochemical properties of **Oxysophocarpine**, a natural alkaloid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and methodologies to inform preclinical and formulation studies.

Introduction: The Promise of a Natural Alkaloid

Oxysophocarpine is a quinolizidine alkaloid primarily extracted from plants of the Sophora genus, a staple in traditional Chinese medicine. [1][2]Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-nociceptive effects, positioning it as a promising candidate for further drug development. [3][4] [5]A thorough understanding of its physicochemical properties is paramount as these characteristics directly influence its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile. The lipophilicity, solubility, and permeability of a drug compound are dependent on its ionization constant (pKa), which underscores the importance of these parameters in the early stages of drug development. [1][2]

Core Physicochemical Properties



A solid-state characterization of an active pharmaceutical ingredient (API) is crucial for quality control and formulation design. The following table summarizes the known physicochemical properties of **Oxysophocarpine**.

Property	Value	Source
Molecular Formula	C15H22N2O2	[6]
Molecular Weight	262.35 g/mol	PubChem
рКа	6.5	[1][2]
Polarity & Lipidsolubility	Strong polarity and poor lipid solubility	[7]
Skin Permeability	Low	[7]

Experimental Protocols: Unveiling the Properties

The determination of physicochemical properties is a foundational step in pre-formulation studies. [8]A variety of techniques are employed to characterize an API.

General Physicochemical Characterization Methods for APIs:

• X-ray Powder Diffraction (XRPD): To determine the crystalline structure. [8]* Particle Size and Morphological Analysis: Using techniques like microscopy to understand the physical form. [8]* Thermal Analysis (e.g., DSC, TGA): To determine melting point and thermal stability. [8]* Spectroscopy (NMR, FTIR, UV-Vis): To confirm chemical structure and identify functional groups. [8]* Solubility and Dissolution Studies: To assess how the API dissolves in various media, which is critical for bioavailability. [9][10]* Partition Coefficient (LogP): To measure lipophilicity, which influences permeability. [9]

Detailed Protocol: pKa Determination by RP-HPLC

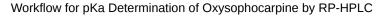
The ionization constant (pKa) of **Oxysophocarpine** was determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. [1][2]This method relies on the principle that the retention time of an ionizable compound changes with the pH of the mobile phase.

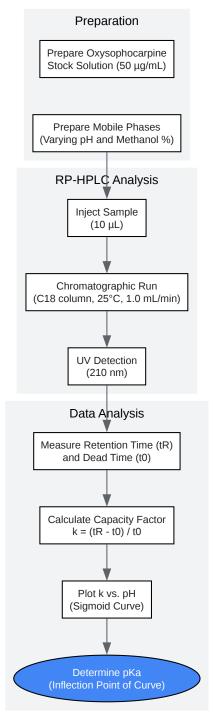


Methodology:

- Preparation of Solutions:
 - A stock solution of Oxysophocarpine (50 μg/mL) is prepared in water.
 - Mobile phases are prepared with varying pH values using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol). In the cited study, methanol concentrations ranged from 10% to 20% (v/v). [1][2]
- Chromatographic Conditions:
 - Column: A suitable C18 column is used.
 - Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min. [1] * Injection Volume:
 A small volume (e.g., 10 μL) of the sample is injected. [1] * Temperature: The column
 temperature is maintained at a constant value, such as 25°C. [1] * Detection: UV detection
 is set at an appropriate wavelength (e.g., 210 nm). [1] * Dead Time (t₀): The dead time is
 measured by injecting a non-retained compound like uracil. [1]
- Data Acquisition and Analysis:
 - The retention time (t_r) of **Oxysophocarpine** is measured at each pH value of the mobile phase.
 - The capacity factor (k) is calculated for each run using the formula: $k = (t_r t_0) / t_0$. [1] * A sigmoid curve is generated by plotting the capacity factor (k) against the pH of the mobile phase.
 - The pKa is determined from the inflection point of this curve. For **Oxysophocarpine**, the experimental pKa value obtained was 6.5. [1][2]







Click to download full resolution via product page

Workflow for pKa Determination of **Oxysophocarpine** by RP-HPLC.



Pharmacodynamics and Mechanism of Action

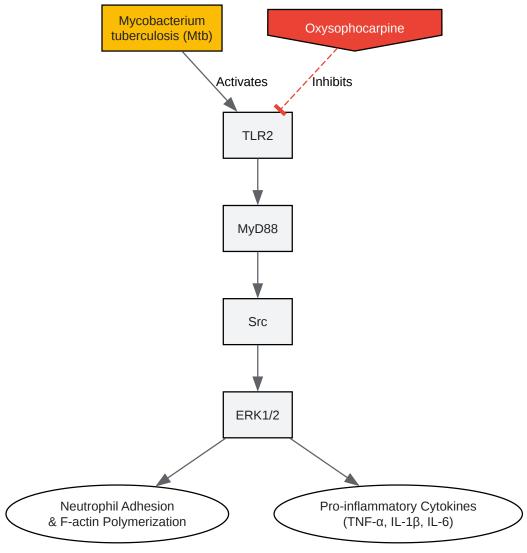
Oxysophocarpine exerts its therapeutic effects through the modulation of several key signaling pathways. Its anti-inflammatory and neuroprotective actions are of particular interest.

Anti-Inflammatory Signaling

In the context of tuberculosis, **Oxysophocarpine** has been shown to reduce inflammation by inhibiting the Toll-like receptor 2 (TLR2) signaling pathway. This action represses the adhesion of neutrophils and the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6. [3]

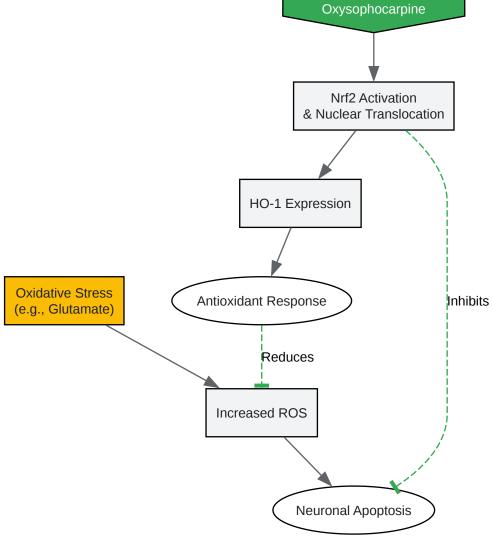


Oxysophocarpine's Anti-Inflammatory Pathway in Tuberculosis





Neuroprotective Effect of Oxysophocarpine via Nrf2/HO-1 Pathway Oxysophocarpine



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. pKa determination of oxysophocarpine by reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Oxysophocarpine reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxysophocarpine Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxysophocarpine induces anti-nociception and increases the expression of GABAAα1 receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Oxysophocarpine | C15H22N2O2 | CID 618688 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. pharmainventor.com [pharmainventor.com]
- 10. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Physicochemical properties of Oxysophocarpine for drug development.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203280#physicochemical-properties-ofoxysophocarpine-for-drug-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com